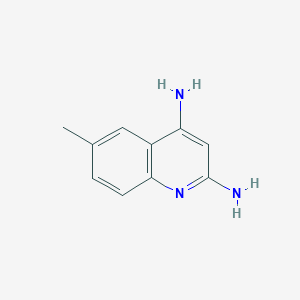

6-Methylquinoline-2,4-diamine

Description

Significance of Quinoline (B57606) Derivatives in Chemical Science

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental scaffold in numerous areas of science. cymitquimica.comfoodb.ca Derivatives of quinoline are a class of nitrogen-containing heterocyclic compounds that have been extensively studied for their wide-ranging pharmacological and material science applications. nih.govmdpi.com Their importance is underscored by their presence in natural products and their role as precursors in the synthesis of more complex molecules. nih.gov

In the realm of medicinal chemistry, quinoline derivatives are recognized for a broad spectrum of biological activities. mdpi.com These compounds have been investigated for their potential as anticancer, antimalarial, antibacterial, and antiviral agents. mdpi.compreprints.org The versatility of the quinoline structure allows for modifications and the introduction of various functional groups, which can significantly influence the compound's biological activity. nih.gov This adaptability makes the quinoline scaffold a privileged structure in drug discovery and development. ontosight.ai

Beyond pharmaceuticals, quinoline derivatives are also significant in materials science and organic synthesis. They are utilized as ligands, sensors, and in the creation of luminescent materials. nih.gov The synthesis of quinoline derivatives itself is a major focus of organic chemistry, with numerous methods developed to construct and functionalize this important heterocyclic system. carbonesci.com These synthetic strategies, ranging from classic name reactions to modern transition-metal-catalyzed processes, are crucial for accessing novel quinoline-based compounds with tailored properties. nih.govnih.gov

Scope of Academic Inquiry for 6-Methylquinoline-2,4-diamine

While the quinoline framework is of immense interest, the academic focus on its many derivatives can be highly specific. A review of scientific literature indicates that dedicated research on This compound is limited. The compound is not as extensively documented as some of its isomers, such as 2-Methylquinoline-4,6-diamine or 4-Methylquinoline-2,7-diamine. ontosight.aiontosight.ai

However, the scope of academic inquiry for this compound can be inferred from research on the broader class of 2,4-diaminoquinoline derivatives. A patent for substituted 2,4-diamino-quinoline derivatives highlights their potential use in treating proliferative diseases, including cancer. google.com This suggests that a primary area of investigation for this compound would likely be in oncology, exploring its potential to inhibit cancer cell growth. google.com

Research into related isomers provides further insight into potential applications. For instance, 2-Methylquinoline-4,6-diamine has been investigated for its potential anticancer, antiviral, and antimicrobial properties. ontosight.ai The amino groups on the quinoline ring are thought to be crucial for its biological activity, possibly by facilitating interactions with biological macromolecules like DNA or proteins. ontosight.ai Similarly, other diamino-methylquinoline derivatives are explored as building blocks in organic synthesis for creating more complex molecules, including pharmaceuticals and dyes. cymitquimica.com The presence and position of the amino and methyl groups are key to the chemical reactivity and potential biological effects of these compounds. cymitquimica.comontosight.ai Therefore, the academic inquiry for this compound would logically extend to its utility as a synthetic intermediate and its potential bioactivity, drawing parallels from the research conducted on its close structural relatives.

Data Tables

Table 1: Physicochemical Properties of 2-Methylquinoline-4,6-diamine

Note: Due to the limited availability of specific experimental data for this compound, this table presents data for the closely related isomer, 2-Methylquinoline-4,6-diamine (CAS Number: 5443-31-2), to provide an illustrative example of the properties of a diaminomethylquinoline.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | chemsynthesis.com |

| Molecular Weight | 173.218 g/mol | chemsynthesis.com |

| CAS Number | 5443-31-2 | cymitquimica.comchemsynthesis.com |

| Appearance | Typically a solid at room temperature. | cymitquimica.com |

| Solubility | May be soluble in polar organic solvents. | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDVRLWWWFTEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Pathways for the Quinoline (B57606) Core

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies range from classic cyclization reactions to modern metal-catalyzed approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization Reactions and Annulation Strategies

Traditional methods for quinoline synthesis often rely on the cyclization of appropriately substituted anilines and carbonyl compounds. pharmaguideline.com The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comiipseries.org A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones reacting with anilines. iipseries.orgwikipedia.org The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of anilines and 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.org

More contemporary annulation strategies provide access to highly functionalized quinolines. mdpi.com For example, [4+2] annulation reactions, such as the Friedländer synthesis, condense a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring. pharmaguideline.commdpi.comthieme-connect.de Recent advancements have seen the development of metal-free, iodine-induced [4+2] cycloadditions and paired electrolysis-enabled cascade annulations for the synthesis of complex quinoline derivatives. mdpi.comnih.gov Furthermore, rhodium-catalyzed [4+2] annulation has been employed to construct stable quinoline-linked covalent organic frameworks. nih.gov

Metal-Catalyzed Coupling Approaches

The advent of transition metal catalysis has revolutionized quinoline synthesis, offering milder reaction conditions and greater functional group tolerance. mdpi.comorganic-chemistry.org Palladium-catalyzed reactions are particularly prominent, with methods like the dehydrogenative coupling of anilines and allylic alcohols providing a direct route to quinoline derivatives. mdpi.comnih.gov These reactions often proceed through C-H activation, a powerful strategy for forming new carbon-carbon bonds. mdpi.com

Copper-catalyzed methods have also emerged as a powerful tool. For example, an efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Other transition metals like rhodium, cobalt, and nickel have also been successfully employed in catalytic systems for quinoline synthesis. mdpi.comnih.govrsc.org These methods often involve the dehydrative coupling of anilines with diols or other partners. nih.gov

Regioselective Synthesis Techniques

Controlling the position of substituents on the quinoline ring is a critical aspect of its synthesis. Many classical methods, while effective, can sometimes lead to mixtures of isomers. nih.gov Modern synthetic strategies have placed a strong emphasis on achieving high regioselectivity. For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters allows for the regioselective synthesis of quinoline carboxylates. mdpi.com

The electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) provides a mild and regioselective route to 3-halo-substituted quinolines. nih.gov The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the substituents on the aniline ring. Furthermore, metal-controlled regiodivergent synthesis has been developed to selectively produce either quinolin-2-yl- or quinolin-3-ylphosphonates from the same starting materials by choosing the appropriate metal catalyst (copper or gold). nih.gov

Functionalization and Derivatization Strategies of 6-Methylquinoline-2,4-diamine

Once the 6-methylquinoline (B44275) core is synthesized, further modifications can be introduced to tailor its properties. The presence of two amino groups at the 2- and 4-positions of this compound offers rich opportunities for functionalization and derivatization.

Amination and Halogenation Reactions

The amino groups on the quinoline ring can be introduced through various methods. One common approach involves the reduction of nitroquinolines. mdpi.com For instance, nitroquinoline derivatives can be readily reduced to the corresponding aminoquinolines using reagents like stannous chloride under mild conditions. mdpi.com Direct amination of the quinoline ring is also possible, particularly on activated systems. iust.ac.ir

Halogenation of the quinoline ring is a key transformation, as the resulting haloquinolines serve as versatile intermediates for further functionalization through cross-coupling reactions. nih.gov The site of halogenation can be directed by the reaction conditions and the substituents already present on the ring. For example, remote C-H halogenation of 8-substituted quinolines at the C5-position can be achieved using trihaloisocyanuric acid in a metal-free protocol. rsc.org The halogenation of quinoline hydrochlorides often leads to substitution on the pyridine (B92270) ring. nih.goviust.ac.ir

Table 1: Selected Halogenation Reactions of Quinoline Derivatives

| Starting Material | Reagent | Product | Reference |

| N-(2-alkynyl)anilines | ICl, I2, Br2 | 3-Halogenated quinolines | nih.gov |

| 8-Substituted quinolines | Trihaloisocyanuric acid | C5-Halogenated quinolines | rsc.org |

| Quinoline hydrochloride | Br2 | Brominated quinolines | nih.gov |

| 1,2,3,4-Tetrahydroquinoline | NBS, Br2 | Brominated tetrahydroquinolines | researchgate.net |

This table is not exhaustive and represents a selection of reported methods.

Post-Synthetic Modification Methods

Post-synthetic modification refers to the chemical transformation of an already formed quinoline scaffold. researchgate.netdoaj.org This approach is particularly valuable for creating libraries of related compounds for screening purposes. The amino groups of this compound are prime targets for such modifications. They can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

For example, the amino groups can be functionalized to introduce long chains or other pharmacologically relevant moieties. nih.gov Reductive amination pathways have been developed to introduce diverse amine-based groups at the 2-position of the quinoline scaffold. nih.gov Furthermore, post-synthetic modification strategies have been employed in the context of covalent organic frameworks (COFs), where the quinoline linkage can be modified after the framework has been constructed. nih.govdoaj.org This allows for the fine-tuning of the properties of these advanced materials.

Derivatization for Analytical and Reagent Applications

The chemical structure of this compound, featuring two reactive primary amine groups at the 2- and 4-positions, makes it a versatile building block for the synthesis of more complex molecules and a suitable candidate for chemical modification to enhance its analytical detection. cymitquimica.com The nucleophilicity of these amino groups allows for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions, leading to a diverse range of derivatives with applications in medicinal chemistry and materials science.

Derivatization for Reagent Applications

As a synthetic intermediate, this compound serves as a foundational scaffold for constructing molecules with potential pharmacological activity. The amino groups are key reaction sites for creating new carbon-nitrogen bonds and for building larger, more complex heterocyclic systems.

Research into related 2,4-diaminoquinoline structures demonstrates that the amino positions are readily functionalized. For instance, analogous compounds are built by reacting 2,4-dichloroquinoline (B42001) precursors with various primary or secondary amines, displacing the chlorine atoms to form N-substituted diaminoquinolines. google.comnih.gov These reactions highlight the utility of the diaminoquinoline core in preparing libraries of compounds for drug discovery, such as potential inhibitors of the ATP synthesis pathway for treating tuberculosis. rsc.org

Furthermore, diaminoquinolines are established precursors for the synthesis of fused heterocyclic systems like imidazoquinolines. researchgate.net The reaction of a diaminoquinoline with a carboxylic acid or its derivative can lead to the formation of an additional imidazole (B134444) ring, yielding a tricyclic structure. researchgate.net This strategy is employed to generate novel classes of compounds, such as non-xanthine adenosine (B11128) receptor antagonists.

A summary of these derivatization strategies for reagent applications is presented below.

| Starting Scaffold Concept | Reagent Type | Derivative Type | Application of Product |

|---|---|---|---|

| Diaminoquinoline | Alkyl Halide / Amine | N-Alkylated Diaminoquinoline | Pharmacological Research google.comnih.gov |

| Diaminoquinoline | Acyl Halide / Carboxylic Acid | N-Acylated Diaminoquinoline | Synthetic Intermediate |

| Diaminoquinoline | Carboxylic Acid / Aldehyde | Imidazoquinoline | Development of Adenosine Receptor Antagonists researchgate.net |

| Diaminoquinoline | Diketone / α-Keto-aldehyde | Pyrazinoquinoline | Materials Science, Ligand Synthesis |

Derivatization for Analytical Applications

For analytical purposes, chemical derivatization is a powerful strategy employed to improve the detectability and chromatographic performance of analytes. mdpi.com While specific studies derivatizing this compound for analysis are not prevalent, the presence of two primary amine groups makes it an ideal candidate for well-established derivatization reactions. These modifications aim to introduce a chromophore, a fluorophore, or a readily ionizable group to enhance detection by UV-Vis, fluorescence, or mass spectrometry (MS), respectively. sci-hub.se

Common derivatizing agents for primary amines include:

Fluorogenic Reagents : Reagents like dansyl chloride, fluorescamine, and o-phthalaldehyde (B127526) (OPA) react with primary amines to produce highly fluorescent derivatives. This allows for extremely sensitive quantification using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

UV-Visible Chromophores : Agents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), while primarily used for carbonyls, illustrate the principle of adding a group that absorbs strongly in the UV-Vis spectrum, thereby enhancing detection limits with a standard HPLC-UV detector. sigmaaldrich.com

Mass Spectrometry Enhancing Reagents : Derivatization can be used to improve ionization efficiency for LC-MS analysis. Reagents can introduce a permanently charged moiety or a group that is easily protonated or deprotonated, leading to a more intense signal in the mass spectrometer.

The potential derivatization reactions for enhancing the analytical detection of this compound are summarized in the table below.

| Potential Derivatizing Agent | Target Functional Group | Derivative Formed | Enhanced Analytical Technique |

|---|---|---|---|

| Dansyl Chloride | Primary Amine (-NH₂) | N-Dansyl Sulfonamide | HPLC-FLD, LC-MS |

| Fluorescamine | Primary Amine (-NH₂) | Pyrrolinone Fluorophore | HPLC-FLD |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amine (-NH₂) | Fluorescent Isoindole | HPLC-FLD |

| Acylating Reagents (e.g., TFAA) | Primary Amine (-NH₂) | N-Acyl Derivative | Gas Chromatography (GC), LC-MS |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both one-dimensional and two-dimensional NMR analyses have been instrumental in characterizing 6-Methylquinoline-2,4-diamine.

¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The signals for the carbon atoms in the quinoline (B57606) ring and the methyl group appear at characteristic chemical shifts.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Proton | δ (ppm) |

| Aromatic CH | 7.29 (d, J=8.4 Hz, 1H) |

| Aromatic CH | 7.19 (s, 1H) |

| Aromatic CH | 7.08 (d, J=8.4 Hz, 1H) |

| Aromatic CH | 5.86 (s, 1H) |

| NH₂ | 5.58 (s, 2H) |

| NH₂ | 4.83 (s, 2H) |

| CH₃ | 2.29 (s, 3H) |

2D NMR techniques provide further detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, provides information about the functional groups and vibrational modes of the molecule.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. Key observed bands include:

N-H stretching: Vibrations of the primary amine groups.

C-H stretching: Aromatic and methyl C-H stretches.

C=C and C=N stretching: Vibrations associated with the quinoline ring system.

N-H bending: Bending vibrations of the amine groups.

C-H bending: In-plane and out-of-plane bending of the aromatic and methyl C-H bonds.

| FTIR Vibrational Frequencies (cm⁻¹) |

| Vibrational Mode |

| N-H stretching |

| Aromatic C-H stretching |

| Aliphatic C-H stretching |

| C=C and C=N stretching |

| N-H bending |

| C-H bending |

FT-Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, key Raman signals include:

Strong bands for the aromatic ring stretching modes.

Vibrations associated with the methyl group.

| FT-Raman Vibrational Frequencies (cm⁻¹) |

| Vibrational Mode |

| Aromatic ring stretching |

| C-H stretching |

| C-H bending |

| Ring breathing modes |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as the methyl group or amine groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₁₁N₃), HRMS can differentiate it from other isomers or compounds with the same nominal mass.

Research Findings: In HRMS analysis, the instrument is calibrated to achieve mass accuracy typically below 5 ppm (parts per million). The technique can confirm the elemental composition by comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass. For instance, techniques like Time-of-Flight (TOF) MS, a type of HRMS, can provide molecular ion data with mass errors below 5 mDa for quinoline alkaloids. researchgate.net This level of precision is crucial for confirming the identity of synthesized compounds and identifying unknown substances in complex mixtures. nih.govchemrxiv.org LC-HRMS methods are noted for their ability to determine amino acid composition and confirm peptide sequences, showcasing the power of high-resolution analysis for nitrogen-containing compounds. nih.gov The analysis of the molecular ion peak, often observed as [M+H]⁺ in positive electrospray ionization (ESI), provides the exact molecular weight, confirming the elemental formula C₁₀H₁₁N₃.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃ |

| Calculated Mass [M] | 173.09530 |

| Calculated Mass [M+H]⁺ | 174.10312 |

| Typical Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like quinoline derivatives. researchgate.net

Research Findings: In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.5 µm). The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. For quinoline, characteristic ion peaks are observed at m/z 129, 102, 123, and 51. The analysis of this compound would be expected to show a molecular ion peak (M⁺) at m/z 173, with subsequent fragmentation patterns corresponding to the loss of methyl groups, amino groups, and cleavage of the quinoline ring system. The method is validated for parameters like linearity, accuracy, and precision to ensure reliable quantification. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.5 μm) | |

| Carrier Gas | Helium (1.0 mL/min) | |

| Inlet Temperature | 250°C | |

| Ionization Mode | Electron Impact (EI, 70 eV) | |

| Expected Molecular Ion (M⁺) for C₁₀H₁₁N₃ | m/z 173 |

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

UPLC-ESI-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. science.gov It is particularly effective for analyzing polar, non-volatile, and thermally labile compounds, making it an ideal technique for diamine-containing molecules. cdc.govnih.gov

Research Findings: This method involves separating the compound using a UPLC system, often with a reversed-phase C18 column, followed by detection with a tandem mass spectrometer. cdc.govnih.gov Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, which is then subjected to fragmentation in the collision cell to generate product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantification. nih.gov For this compound, the parent ion would be m/z 174.1 [M+H]⁺. The fragmentation (MS/MS) would likely involve the loss of ammonia (B1221849) (NH₃) and other characteristic cleavages of the substituted quinoline ring, allowing for unambiguous identification and quantification even in complex biological matrices. mdpi.com The development of such methods often involves optimizing chromatographic separation using ion-pairing agents to handle the highly polar nature of diamines. cdc.govnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption bands correspond to electronic transitions between molecular orbitals.

Research Findings: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV-Vis region, which are attributed to π→π* and n→π* electronic transitions within the aromatic heterocyclic system. nih.gov A computational study on 6-aminoquinoline (B144246) showed absorption maxima between 327 nm and 340 nm, depending on the solvent. researchgate.net The introduction of substituents significantly influences the position and intensity of these bands. The amino groups at the 2- and 4-positions and the methyl group at the 6-position in this compound are expected to cause a bathochromic (red) shift in the absorption maxima due to their electron-donating effects, extending the conjugation of the π-system. For comparison, a related compound, 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline, displays absorption maxima at 294 nm, 351 nm, and 405 nm in THF, attributed to n→π* and π→π* transitions. nih.gov

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 6-aminoquinoline (calculated) | Various | 327 - 340 | researchgate.net |

| 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline | THF | 294, 351, 405 | nih.gov |

Fluorescence and Photophysical Properties Investigation

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent, and their emission properties are highly sensitive to their chemical structure and environment. fishersci.fi

Research Findings: The photophysical properties of interest include the fluorescence emission wavelength (λem), the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. The presence of electron-donating amino groups on the quinoline scaffold is known to enhance fluorescence. In a study of quinazoline-based fluorophores, which are structurally related, compounds with amino groups showed emission wavelengths ranging from 414 nm to 597 nm and quantum yields as high as 87%. nih.gov For 6,7-dimethoxy-2-oxoquinoline-3,4-dicarbonitrile, fluorescence emission was observed at up to 520 nm with a quantum yield of 0.46. researchgate.net It is anticipated that this compound would be a fluorescent molecule, with its specific emission characteristics being dependent on the solvent polarity. The investigation of these properties is crucial for applications in fluorescent probes and materials science. fishersci.fi

| Compound Class | Emission Maxima (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Amino-substituted Quinazolines | 414 - 597 | 47 - 161 | up to 87.59% | nih.gov |

| 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitrile | up to 520 | N/A | up to 0.46 | researchgate.net |

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of a molecule. These techniques can determine the oxidation and reduction potentials, providing information about the electronic properties and reactivity of the compound.

Research Findings: The electrochemical behavior of quinoline derivatives is strongly correlated with their chemical structure. nih.gov The presence of electroactive groups, such as the amino groups in this compound, makes it susceptible to electrochemical oxidation. In studies of related quinoline derivatives, it was found that the presence of electron-donating groups, such as a dimethylamino group, facilitates oxidation. nih.gov For example, the anodic oxidation of methylisothiazolinone, another nitrogen- and sulfur-containing heterocycle, was found to be a diffusion-controlled, irreversible process. mdpi.com The electrochemical characterization of this compound would involve using a technique like cyclic voltammetry to scan a potential range and observe the potentials at which oxidation and/or reduction peaks occur. This data provides insight into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the compound's potential utility in electrochemical applications.

Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

Determination of Molecular Geometry and Conformation

An SCXRD study of 6-Methylquinoline-2,4-diamine would reveal the precise geometry of the quinoline (B57606) core. The quinoline ring system itself is expected to be largely planar. However, minor deviations from planarity can occur, as seen in other quinoline derivatives. nih.gov The positions of the two amino groups and the methyl group on the quinoline scaffold would be precisely located. Key structural parameters to be determined would include:

Bond Lengths and Angles: The C-N bond lengths of the amino groups and the C-C bond of the methyl group, as well as the internal bond angles of the fused heterocyclic rings. These values are indicative of the electronic environment and hybridization of the atoms.

Conformation: The orientation of the amino groups relative to the quinoline plane would be of particular interest. Torsion angles would define whether the amino groups are coplanar with the ring system or twisted out of the plane, which can be influenced by steric hindrance and intramolecular hydrogen bonding. mdpi.com

Hypothetical Crystallographic Data for this compound This table is a hypothetical representation of data that would be obtained from an SCXRD experiment and is for illustrative purposes only, as no experimental data has been found.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 95.5 |

| Volume (Å3) | 992.1 |

| Z | 4 |

Supramolecular Interactions and Co-crystallization Phenomena

Supramolecular chemistry focuses on the non-covalent interactions that dictate molecular assembly. nih.govnih.gov For this compound, with its multiple functional groups, a rich variety of such interactions is anticipated, making it a prime candidate for crystal engineering and co-crystallization studies. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and are considered a "master key" interaction in supramolecular chemistry. researchgate.net The two amino groups (-NH₂) at the 2- and 4-positions of this compound are potent hydrogen bond donors. The quinoline ring nitrogen atom is a hydrogen bond acceptor. This combination allows for the formation of robust and predictable hydrogen-bonded patterns known as supramolecular synthons. nih.gov

It is highly probable that the molecules would form dimers or extended chains and sheets through intermolecular N-H···N hydrogen bonds. nih.gov For instance, one amino group of a molecule could interact with the quinoline nitrogen of a neighboring molecule. The presence of two amino groups offers the potential for creating extensive and stable two- or three-dimensional networks. In co-crystals with carboxylic acids, for example, strong N-H···O hydrogen bonds would likely form between the amino groups and the acid's carboxyl group. researchgate.net

π-π Stacking Interactions

The planar, aromatic quinoline ring system is well-suited for engaging in π-π stacking interactions. These interactions, arising from the attraction between electron-rich and electron-poor regions of aromatic rings, are crucial in the stabilization of crystal structures of many heterocyclic compounds. nih.govmdpi.com In the solid state of this compound, it is expected that adjacent quinoline rings would stack in an offset or slipped-parallel fashion to maximize attractive forces. The typical distance for such interactions is in the range of 3.3 to 3.8 Å. nih.gov These stacking interactions would likely connect the hydrogen-bonded networks into more complex supramolecular architectures.

Hypothetical π-π Stacking Parameters This table illustrates the type of data that describes π-π stacking interactions. It is for illustrative purposes only.

| Interaction Type | Centroid-to-Centroid Distance (Å) | Slippage Distance (Å) |

|---|---|---|

| Quinoline Ring 1 - Quinoline Ring 2 | 3.65 | 1.5 |

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of complexes where a larger 'host' molecule encloses a smaller 'guest' molecule. nih.gov While common hosts include macrocycles like cyclodextrins and calixarenes, molecules capable of forming well-defined cavities through self-assembly can also act as hosts. acs.orgthno.org

Given the potential for this compound to form porous networks via hydrogen bonding and π-π stacking, it could theoretically act as a host for small solvent molecules or other guest species. The formation of such inclusion compounds or clathrates could be explored through co-crystallization experiments from various solvents. acs.org The specific size and shape of the cavities within the crystal lattice would determine the selectivity for potential guest molecules.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of many-body systems. nih.gov DFT calculations for quinoline (B57606) derivatives are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets such as 6-311++G(d,p). researchgate.netasianpubs.org This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting the properties of organic molecules. nih.gov

Optimization of Molecular Geometry and Electronic Structure

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. For 6-Methylquinoline-2,4-diamine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface.

Theoretical calculations on similar quinoline derivatives provide expected values for these parameters. For instance, in related quinoline structures, the C-C bond lengths within the aromatic rings are typically in the range of 1.37 to 1.43 Å, and C-N bond lengths are around 1.32 to 1.36 Å, indicating delocalized π-electron systems. arabjchem.org The introduction of amino groups at positions 2 and 4, and a methyl group at position 6, is expected to cause minor distortions in the planarity of the quinoline ring and influence the charge distribution across the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Reference Compound(s) |

| C-C (aromatic) | 1.37 - 1.43 Å | Quinoline Derivatives arabjchem.org |

| C-N (ring) | 1.32 - 1.36 Å | Quinoline Derivatives arabjchem.org |

| C-N (amino) | ~1.36 Å | 4-Aminoquinoline arabjchem.org |

| C-C (methyl) | ~1.51 Å | 2-Methylquinoline |

| Bond Angles | ~120° (in-ring) | Quinoline Derivatives |

Note: These values are estimations based on computational studies of structurally related quinoline derivatives.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT calculations are also employed to predict various spectroscopic parameters, which can be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include N-H stretching of the amino groups (typically around 3300-3500 cm⁻¹), C-H stretching of the methyl group and aromatic rings (around 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region). arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For this compound, the protons of the amino groups would likely appear as broad signals, while the methyl protons would be a sharp singlet. The aromatic protons would resonate in the downfield region, with their specific shifts influenced by the electron-donating amino and methyl groups. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov The presence of amino groups, which act as strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima of the quinoline core, moving them to longer wavelengths. nih.govdeepdyve.com

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. scirp.orgtandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, particularly the amino groups and the quinoline ring, reflecting its electron-donating capacity. The LUMO is likely to be distributed over the entire quinoline ring system, acting as the electron acceptor. The presence of the electron-donating amino and methyl groups is predicted to raise the HOMO energy level and potentially lower the LUMO energy level, resulting in a smaller HOMO-LUMO gap compared to unsubstituted quinoline. tandfonline.com A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer (ICT), which is significant for nonlinear optical properties. scirp.org

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Predicted Value (eV) | Significance | Reference Compound(s) |

| E(HOMO) | -5.5 to -6.0 | Electron-donating ability | 6-Aminoquinoline (B144246) nih.gov |

| E(LUMO) | -1.0 to -1.5 | Electron-accepting ability | 6-Aminoquinoline nih.gov |

| HOMO-LUMO Gap | 4.0 to 4.5 | Chemical reactivity, electronic transitions | Quinoline Derivatives arabjchem.orgscirp.org |

Note: These values are estimations based on computational studies of structurally related quinoline derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. aip.org It is used to investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. asianpubs.org

In this compound, NBO analysis would reveal strong intramolecular charge transfer interactions from the lone pairs of the nitrogen atoms in the amino groups to the antibonding orbitals of the quinoline ring (LP(N) → π*). nih.gov These interactions lead to a significant stabilization of the molecule. The analysis can quantify the stabilization energy associated with these delocalizations, providing a measure of the electronic communication between the substituents and the aromatic system. deepdyve.com

Hyperpolarizability and Nonlinear Optical Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net

The structure of this compound, with its electron-donating amino groups and the extended π-system of the quinoline ring, suggests potential for NLO activity. nih.gov DFT calculations can predict the dipole moment (μ) and the components of the hyperpolarizability tensor. A large value of β is often associated with a small HOMO-LUMO gap, as this facilitates the polarization of the molecule under an external electric field. tandfonline.com The calculated hyperpolarizability of this compound is expected to be significantly higher than that of unsubstituted quinoline, making it a candidate for investigation in NLO materials. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of computational chemistry can be applied to elucidate its formation. The synthesis of substituted quinolines often follows established routes such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in exploring the intricacies of such reaction pathways. chemrxiv.orgnih.govrsc.orgrsc.org For the synthesis of this compound, a plausible pathway could involve the reaction of 2,4-diamino-5-methylbenzaldehyde with a suitable carbonyl compound. DFT calculations can be employed to model this process by:

Mapping the Potential Energy Surface: This involves identifying the transition states and intermediates along the reaction coordinate. The calculation of activation energies for different potential pathways can help in determining the most probable reaction mechanism.

Investigating Reaction Intermediates: The geometries and electronic structures of intermediates can be optimized to understand their stability and reactivity. For instance, in a Friedländer-type synthesis, the initial condensation to form a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration, can be modeled.

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be incorporated using continuum solvation models, providing a more realistic representation of the reaction conditions. chemrxiv.org

Catalyst Role: If a catalyst is employed, computational models can elucidate its role in lowering the activation energy barriers by stabilizing transition states or activating reactants.

A theoretical investigation into the tandem annulation of ynediones and (iso)quinoline N-oxides, for example, utilized the M06-2X functional to explore the mechanism. clockss.org This study revealed a multi-stage process involving [3 + 2] cycloaddition, ring-opening, and nucleophilic addition, showcasing the depth of understanding that can be achieved through computational approaches. clockss.org Similarly, DFT studies have been used to investigate the hydrogenation of quinolines, providing detailed mechanistic insights into processes catalyzed by transition metal complexes. pku.edu.cn These examples highlight the potential of computational modeling to unravel the detailed steps involved in the synthesis and reactions of quinoline derivatives.

Quantitative Structure-Property Relationship (QSPR) Studies

The general approach in QSPR/QSAR involves developing a mathematical model that relates a set of molecular descriptors to a specific property. These descriptors can be categorized as:

Electronic Descriptors: These pertain to the electronic structure of the molecule and include parameters like dipole moment, atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common descriptor.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, encoding information about branching and connectivity.

QSAR studies on various aminoquinolines have successfully correlated these descriptors with activities such as antimalarial and antitubercular effects. asianpubs.orgnih.govnih.govtandfonline.com For instance, a study on 7-chloro-4-aminoquinoline derivatives used multiple linear regression (MLR) to develop a QSAR model based on steric (MR), hydrophobic (log P), and electronic (DM) factors. asianpubs.org Another study on 4-aminoquinolines found a strong correlation between antimalarial activity and the presence or absence of nitrogen and oxygen atoms at a specific topological distance. nih.gov

The following interactive table summarizes key parameters from representative QSAR studies on substituted quinolines, illustrating the types of descriptors and statistical methods commonly employed.

| Quinoline Derivative Class | Studied Property/Activity | Key Descriptors Used | Statistical Method | Reference |

| 7-Chloro-4-aminoquinolines | Antimalarial Activity | Steric (MR), Hydrophobic (log P), Electronic (Dipole Moment) | Multiple Linear Regression (MLR) | asianpubs.org |

| 4-Aminoquinolines | Antimalarial Activity | Topological (presence/absence of N/O at specific distances) | CORAL (SMILES-based descriptors) | nih.gov |

| 7-Substituted-4-aminoquinolines | Antimalarial Activity | 2D descriptors, 3D (CoMFA, CoMSIA) fields | Genetic Algorithm, MLR, Partial Least Squares (PLS) | nih.gov |

| Ring-substituted quinolines | Anti-tuberculosis Activity | 3D (CoMFA, HINT, CoMSIA) fields | Partial Least Squares (PLS) | nih.gov |

| 4-(Adamantan-1-yl)-2-substituted quinolines | Antimycobacterial Activity | 3D-QSAR | Not specified | tandfonline.com |

For this compound, a QSPR study could be designed to predict various properties such as its solubility, melting point, or potential biological activities. This would involve calculating a range of molecular descriptors for this compound and a series of related molecules with known properties. By applying statistical methods like MLR or more advanced machine learning algorithms, a predictive model could be developed. Such a model would not only allow for the estimation of properties for untested compounds but also provide insights into which structural features are most influential, thereby guiding the design of new derivatives with desired characteristics.

Chemical Reactivity and Mechanistic Studies

Oxidation and Reduction Pathways

The reactivity of 6-methylquinoline-2,4-diamine in oxidation and reduction reactions is anticipated to be influenced by the electron-rich nature of the quinoline (B57606) ring system, further enhanced by the presence of two activating amino groups and a methyl group.

Oxidation: The quinoline ring itself is generally resistant to oxidation. However, the amino and methyl substituents are more susceptible. Oxidation of the methyl group could potentially lead to the corresponding carboxylic acid, 6-carboxyquinoline-2,4-diamine, under strong oxidizing conditions. The amino groups can be sensitive to oxidation, potentially forming nitroso or nitro derivatives, or leading to polymerization, a common reactivity pathway for aromatic amines. beilstein-journals.org The use of specific oxidizing agents, such as hydrogen peroxide or selenium dioxide, could lead to various products depending on the reaction conditions. beilstein-journals.orgwikipedia.org For instance, selenium dioxide is a known oxidizing agent for the oxidation of α-C-H bonds adjacent to electron-withdrawing groups and can also be used for the synthesis of organoselenium compounds through electrophilic substitution. beilstein-journals.org

Reduction: The heterocyclic pyridine (B92270) ring of the quinoline system is more susceptible to reduction than the benzene (B151609) ring. Catalytic hydrogenation, often employing transition metal catalysts like platinum, palladium, or nickel, would likely reduce the pyridine part of the quinoline ring to afford 6-methyl-1,2,3,4-tetrahydroquinoline-2,4-diamine. The choice of catalyst and reaction conditions (temperature, pressure, solvent) would be crucial in achieving selective reduction. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The positions of the amino and methyl groups on the quinoline ring significantly direct its reactivity in substitution reactions.

Nucleophilic Substitution: The amino groups at positions 2 and 4 make the quinoline ring highly electron-rich, generally deactivating it towards nucleophilic aromatic substitution. However, if a suitable leaving group were present on the ring, nucleophilic substitution could occur, particularly at positions activated by the electron-donating amino groups. encyclopedia.pubksu.edu.sa The amino groups themselves can act as nucleophiles, participating in reactions such as acylation or alkylation.

Electrophilic Substitution: The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two strongly activating amino groups and a moderately activating methyl group at positions 2, 4, and 6, respectively, would strongly direct incoming electrophiles. Electrophilic substitution is expected to occur on the benzene ring of the quinoline nucleus, as the pyridine ring is deactivated. The most likely positions for electrophilic attack would be C5 and C7, which are ortho and para to the activating methyl group and are also activated by the amino groups through resonance. researchgate.net Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific regioselectivity would depend on the nature of the electrophile and the reaction conditions. acs.org

Mechanistic Investigations of Novel Chemical Transformations

While no specific mechanistic studies for novel chemical transformations involving this compound have been reported, its structure suggests potential for interesting reactivity that could be the subject of future investigations.

The presence of two nucleophilic amino groups in a 1,3-relationship on the quinoline scaffold makes this compound an interesting precursor for the synthesis of fused heterocyclic systems. For example, condensation reactions with dicarbonyl compounds could lead to the formation of novel polycyclic aromatic systems. The general principles of such condensation reactions, often involving initial imine formation followed by cyclization, are well-established. wikipedia.org

Furthermore, the diaminoquinoline scaffold could serve as a ligand for the formation of metal complexes. The nitrogen atoms of the amino groups and the quinoline ring could coordinate with various metal centers, leading to the synthesis of novel organometallic compounds with potential catalytic or material applications. Mechanistic studies of such complexation reactions would likely involve kinetic analysis and characterization of intermediates to understand the coordination process. walisongo.ac.id

The investigation of the reaction mechanisms of this compound, for instance through kinetic studies, isotopic labeling, and computational modeling, would be essential to fully understand and exploit its chemical potential. walisongo.ac.idnih.gov

Applications in Chemical Systems and Materials Science

Ligand Design in Coordination Chemistry and Catalysis

The core structure of 6-Methylquinoline-2,4-diamine, featuring two nitrogen donor atoms, positions it as an excellent candidate for a bidentate ligand in coordination chemistry. The amine groups can chelate to a single metal center, forming a stable complex. The rigid quinoline (B57606) framework provides steric bulk and defined geometry, which are crucial for designing selective catalysts.

In coordination chemistry, ligands derived from diamines are fundamental for stabilizing metal ions and tuning their electronic and steric properties. These metal complexes are often employed as catalysts. For instance, chiral diamine ligands are integral to many ruthenium, rhodium, and iridium complexes used in asymmetric transfer hydrogenation of ketones, imines, and quinolines themselves. These reactions are vital for producing enantiomerically pure compounds for the pharmaceutical industry. The enantioselectivity in such reactions often arises from the specific three-dimensional arrangement of the chiral ligand around the metal center, which creates a chiral pocket that directs the approach of the substrate.

While this compound is achiral, it can serve as a foundational scaffold for creating more complex chiral ligands. Furthermore, its rigid structure could be advantageous in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The quinoline nitrogen and the exocyclic amino groups can coordinate with transition metals like copper, iron, and ruthenium, which are known to catalyze a wide array of organic transformations. thieme-connect.comgoogle.com The methyl group at the 6-position can also subtly influence the electronic properties and solubility of the resulting metal complexes.

Table 1: Examples of Quinoline-Based Ligands in Catalysis This table presents examples of related quinoline compounds used in catalysis to illustrate the potential roles for this compound.

| Catalyst System | Ligand Type | Application | Reference |

| Cationic Ruthenium(II) Complexes | Chiral N-sulfonylated 1,2-diphenylethylenediamine | Asymmetric Hydrogenation of Quinolines | |

| Iron(III) Chloride | N/A (Catalyst for reaction involving amines) | A³-Coupling for Quinoline Synthesis | thieme-connect.com |

| Nafion NR50 (Solid Acid) | N/A (Catalyst) | Friedländer Quinoline Synthesis | mdpi.com |

Development of Functional Materials (Optical, Photochromic)

The quinoline ring system is an intrinsic chromophore due to its extended π-conjugated system. Derivatives of quinoline are frequently fluorescent and are used as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. The introduction of electron-donating amino groups at the 2- and 4-positions of the 6-methylquinoline (B44275) core is expected to significantly influence its photophysical properties. These amino groups can engage in intramolecular charge transfer (ICT) upon photoexcitation, a process often associated with strong fluorescence and high sensitivity to the local environment (solvatochromism).

The unique optical properties of quinoline derivatives make them suitable for optoelectronic applications. By modifying the substituents on the quinoline core, properties such as the emission wavelength, quantum yield, and Stokes shift can be finely tuned.

Furthermore, heterocyclic compounds are central to the field of photochromism—the reversible transformation of a chemical species between two forms with different absorption spectra, induced by light. While there is no specific report of photochromism in this compound, many photochromic systems, such as spiropyrans and spirooxazines, incorporate heterocyclic moieties. The rigid structure and reactive amine groups of this compound could potentially be used to synthesize novel photochromic materials, where the molecule undergoes a structural change upon irradiation, leading to a change in color. This property is highly sought after for applications like smart windows, optical data storage, and molecular switches.

Table 2: Optical Properties of a Related Imino Quinoline Derivative Data for a representative quinoline derivative from literature to demonstrate the optical potential of this class of compounds.

| Property | Value |

|---|---|

| Absorption Maxima (λ_abs) | 337.62 nm, 356.43 nm, 376.26 nm |

| HOMO Energy | -6.051 eV |

| LUMO Energy | -2.04 eV |

Chemical Sensor Development and Sensing Mechanisms

The ability of the diamine groups in this compound to act as a chelating agent for metal ions is the fundamental principle behind its potential use as a chemical sensor. Fluorescent chemosensors are a prominent class of sensors where the binding of an analyte (such as a metal ion) to a fluorophore-receptor molecule causes a detectable change in its fluorescence properties.

The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), chelation-enhanced quenching (CHEQ), or photoinduced electron transfer (PET). In a typical scenario, the quinoline moiety would serve as the fluorophore, while the 2,4-diamine unit would act as the specific binding site (receptor) for a target ion. For example, quinoline-based fluorescent probes have been successfully designed for the highly selective and sensitive detection of metal ions like Zn²⁺ and Cu²⁺. mdpi.com

Upon binding a metal ion, the conformational and electronic structure of the this compound molecule would be altered. This change can inhibit or promote non-radiative decay pathways of the excited state, leading to a "turn-on" or "turn-off" fluorescent response. The selectivity of the sensor for a particular ion can be tuned by modifying the structure of the binding pocket. The inherent fluorescence of the quinoline core, combined with the strong chelating ability of the diamine groups, makes this compound a promising platform for developing new optical sensors for environmental monitoring or biological imaging.

Table 3: Examples of Quinoline-Based Chemical Sensors for Metal Ions This table highlights the performance of related quinoline-based sensors for detecting metal ions.

| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-tagged organic probe | 2,4,6-trinitrophenol (TNP) | Photo-induced electron transfer | 0.3 ppm | mdpi.com |

| Quinoline-tagged organic probe | Zn²⁺ | Chelation-enhanced fluorescence | 5 ppb | mdpi.com |

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical by non-biological processes such as light (photodegradation) and water (hydrolysis).

Photodegradation: Detailed photostability studies specifically for 6-Methylquinoline-2,4-diamine are not readily available in the reviewed literature. However, research on other aminoquinoline compounds indicates that they can be susceptible to photodegradation. For instance, some aminoquinolones have been shown to be rapidly photodegraded upon UVA irradiation. nih.gov The rate and pathway of photodegradation can be significantly influenced by environmental conditions such as pH and the presence of other substances like humic acids, which can act as photosensitizers. researchgate.netscielo.br For example, the photolysis of the related compound hydroxychloroquine (B89500) is faster at higher pH values and is enhanced by the presence of substances that promote the formation of hydroxyl radicals. researchgate.netscielo.br Stress testing on other complex heterocyclic compounds has shown that photolysis can be a major degradation pathway, leading to numerous degradation products. nih.govresearchgate.net

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of the amino groups on the quinoline (B57606) ring of this compound to hydrolysis under typical environmental conditions has not been specifically documented. However, studies on other aminoquinolines show that hydrolysis can be achieved under specific laboratory conditions. For example, aminoquinolines can be converted to hydroxyquinolines through aqueous acid hydrolysis at high temperatures and pressures. google.com While these conditions are not typical of the natural environment, they indicate that the C-N bond of the amino group can be cleaved. The stability of the compound to hydrolysis under normal environmental pH and temperature ranges remains to be experimentally determined.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process in determining the environmental persistence of a chemical.

Microbial Transformation Studies

While no microbial transformation studies have been published specifically for this compound, extensive research has been conducted on the closely related compound 6-methylquinoline (B44275). These studies provide valuable insights into the potential for microbial degradation of methyl-substituted quinolines.

Initially, 6-methylquinoline was found to be resistant to attack by quinoline-degrading bacteria. nih.gov However, studies have shown that certain bacterial strains can be adapted to utilize it as a sole source of carbon and energy. nih.govasm.org A quinoline-degrading culture of Pseudomonas putida developed the ability to biodegrade 6-methylquinoline after a period of prolonged incubation. nih.govasm.org This adapted strain, designated P. putida QP2, was able to grow on 6-methylquinoline as the primary carbon source. asm.org The biodegradation of 6-methylquinoline has also been demonstrated in nonaqueous solutions using immobilized P. putida cells, which is relevant for the bioremediation of environments contaminated with fossil fuels. asm.orgosti.gov Fungi, such as Cunninghamella elegans, have also shown the ability to remove and transform quinoline. nih.gov

The following table summarizes key findings from microbial transformation studies on the related compound, 6-methylquinoline.

| Microorganism | Substrate | Key Findings | References |

| Pseudomonas putida | 6-Methylquinoline | Initially resistant, but the culture adapted to use 6-methylquinoline as a sole source of carbon and energy after prolonged incubation. | asm.org, nih.gov |

| Pseudomonas putida QP2 | 6-Methylquinoline | Capable of growing on 6-methylquinoline as the primary carbon source. | asm.org |

| Immobilized Pseudomonas cultures | 6-Methylquinoline | Rapidly transformed quinolines to hydroxyquinolines; demonstrated degradation in a nonaqueous (decane) solution. | asm.org, nih.gov |

| Pseudomonas aeruginosa QP and P. putida QP | Methylquinolines | Hydroxylated a limited number of methylquinolines but could not fully degrade them. | asm.org |

Identification of Biodegradation Products and Pathways

The primary mechanism for the initial microbial attack on the quinoline ring structure, under both aerobic and anaerobic conditions, is hydroxylation. asm.orgasm.org This involves the enzymatic introduction of a hydroxyl (-OH) group onto the molecule.

For 6-methylquinoline, studies with Pseudomonas species have identified monohydroxylated quinolines as the principal intermediary metabolites. asm.org The hydroxylated intermediates are then subject to further degradation. asm.org The degradation of quinoline itself by Pseudomonas species often proceeds through the formation of 2-hydroxyquinoline (B72897), which can then follow different catabolic pathways, leading to ring cleavage and eventual mineralization. nih.govasm.org The fungus Cunninghamella elegans has been shown to transform quinoline into 2-hydroxyquinoline and 3-hydroxyquinoline. nih.gov It is plausible that the biodegradation of this compound, if it occurs, would also proceed through initial hydroxylation steps, although the presence and position of the two amino groups would significantly influence the specific pathway and metabolites formed.

The table below lists the identified biodegradation products for the related compound, 6-methylquinoline.

| Parent Compound | Degradation Product | Producing Microorganism(s) | References |

| 6-Methylquinoline | Monohydroxylated quinolines | Pseudomonas putida | asm.org |

| Quinoline (for pathway reference) | 2-Hydroxyquinoline | Pseudomonas spp., Cunninghamella elegans | nih.gov, asm.org |

| Quinoline (for pathway reference) | 3-Hydroxyquinoline | Cunninghamella elegans | nih.gov |

Future Research Directions and Emerging Methodologies

Integration of Advanced Analytical Techniques

The comprehensive characterization of 6-Methylquinoline-2,4-diamine is a prerequisite for its development in any application. While standard spectroscopic methods provide foundational data, the future lies in the integration of more advanced and hyphenated analytical techniques.

Detailed structural and purity analyses are crucial. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) are essential for separating impurities and confirming the molecular weight of synthesized compounds. A patent for related substituted 2,4-diamino-quinoline derivatives already outlines the use of HPLC/UV/MS for their characterization, establishing a precedent for this type of analysis. google.com Furthermore, Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful tool for the detection and quantification of quinoline (B57606) derivatives, even in complex matrices like consumer textiles. nih.gov

For unambiguous structure elucidation, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D-NMR techniques (COSY, HSQC, HMBC), will be indispensable. These methods, which have been used to confirm the structures of complex new 6-methylquinoline (B44275) derivatives, allow for the precise assignment of all proton and carbon signals, confirming the connectivity of the methyl and diamine groups on the quinoline core. researchgate.netmdpi.com Infrared (IR) spectroscopy will further complement this by identifying characteristic vibrational modes of the functional groups. researchgate.net The application of these advanced analytical methodologies will ensure the high fidelity of data required for reproducible research and potential regulatory submission.

Exploration of Novel Synthetic Strategies

While classical methods for quinoline synthesis like the Skraup and Combes reactions are well-established, modern organic synthesis offers a plethora of more efficient, sustainable, and versatile strategies that could be applied to This compound . iipseries.org Future research should focus on developing novel synthetic routes that offer higher yields, greater purity, and are more environmentally benign.

Recent advancements in quinoline synthesis include methods that leverage transition-metal catalysis, such as the Suzuki coupling, which has been successfully used to functionalize the 6-methylquinoline framework. researchgate.netmdpi.com Other modern approaches involve multicomponent reactions and catalyst-free syntheses in green solvents like water. iipseries.org For instance, the synthesis of 2-substituted-4-amino-6-halogenquinolines often begins with the condensation of a substituted aniline (B41778) with ethyl acetoacetate, followed by cyclization and chlorination, and finally amination. nih.gov A similar pathway could be envisioned for This compound , potentially starting from 5-methyl-1,2-phenylenediamine or other readily available precursors.

Exploring these novel strategies could lead to the development of a robust and scalable synthesis protocol. This would not only facilitate further study of the compound's properties but also make it more accessible for potential applications.

Advanced Computational Modeling for Property Prediction

In silico methods are revolutionizing chemical research by enabling the prediction of molecular properties, thereby reducing the time and cost associated with experimental work. Advanced computational modeling represents a significant future research direction for understanding This compound .

Computational toxicology and the development of Quantitative Structure-Activity Relationship (QSAR) models are critical for the early-stage assessment of a chemical's potential biological effects and risks. marquette.edu By developing QSAR models for quinoline derivatives, it is possible to relate quantitative measures of the chemical structure to a specific biological effect, guiding the design of safer and more potent compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methylquinoline-2,4-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted anilines with carbonyl derivatives under acidic or basic conditions. For example, analogous quinoline derivatives (e.g., 6-phenylpyrimidine-2,4-diamine) are synthesized via nucleophilic substitution using 2,4-dichloropyrimidine and amines in dimethylformamide (DMF) at 80–100°C . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Purity (>95%) is achieved via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and aromaticity (e.g., quinoline ring protons resonate at δ 7.5–8.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHN ≈ 172.09 Da) .

Q. How can researchers design preliminary biological assays to screen this compound for enzyme inhibition?

- Methodological Answer : Start with in vitro assays targeting enzymes like cyclin-dependent kinases (CDKs) or acetylcholinesterase (AChE). For CDKs:

- Use recombinant CDK2/cyclin E in kinase buffer with ATP and a fluorescent substrate (e.g., FITC-labeled peptide).

- Measure inhibition via fluorescence polarization or ADP-Glo™ assays .

- Include positive controls (e.g., roscovitine) and IC calculations .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets, and how can binding modes be validated?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with CDK2’s ATP-binding pocket. Key residues (e.g., Leu83, Glu81) may form hydrogen bonds with the diamine groups .

- X-ray Crystallography : Co-crystallize the compound with CDK2 to resolve binding conformations. Compare with known inhibitors (e.g., aminopyrimidines) .

- Mutagenesis : Validate critical residues by generating CDK2 mutants (e.g., L83A) and testing inhibition potency .

Q. How can structural modifications of this compound enhance selectivity for cancer vs. normal cells?

- Methodological Answer :

- SAR Studies : Introduce substituents at the 2- or 4-positions to modulate lipophilicity and steric effects. For example:

- 6-Methyl group : Enhances membrane permeability .

- Diamine moiety : Replace with bulkier groups (e.g., morpholine) to reduce off-target effects .

- Cytotoxicity Screening : Test derivatives against cancer (HeLa, MCF-7) and normal (HEK293) cell lines via MTT assays. Calculate selectivity indices (SI = IC/IC) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, which affect inhibitor potency) .

- Standardization : Replicate experiments using identical protocols (e.g., cell lines, passage numbers, incubation times).

- Orthogonal Assays : Validate results with alternative methods (e.g., thermal shift assays for target engagement) .

Q. What strategies are recommended for evaluating the compound’s toxicity and pharmacokinetic (PK) profile?

- Methodological Answer :

- Acute Toxicity : Administer escalating doses in rodent models (OECD 423). Monitor organ histopathology and serum biomarkers (ALT, creatinine) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Calculate half-life (t) and intrinsic clearance .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction, critical for dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.